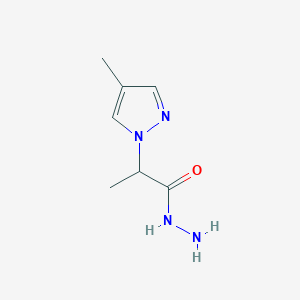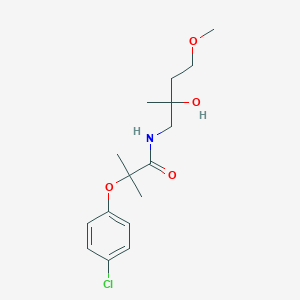
2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thionicotinamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Derivatives
The compound "2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid" represents an area of interest in synthetic chemistry, particularly in the development of nicotinic acid derivatives. For instance, novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the importance of pyridyl compounds as key intermediates in the manufacture of various inhibitors, including COMT inhibitors. This synthesis pathway underscores the compound's role in facilitating the development of pharmacologically relevant molecules (Kiss, Ferreira, & Learmonth, 2008).
Extraction and Separation Technologies
Nicotinic acid, a core structure within this compound, is widely used in food, pharmaceutical, and biochemical industries. Research into the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants demonstrates the compound's relevance in improving industrial processes. This study sheds light on the distribution of nicotinic acid between water and phosphorus-based solvents, aiming to enhance the recovery and purity of nicotinic acid in industrial applications (Kumar, Wasewar, & Babu, 2008).
Industrial Production and Green Chemistry
The drive towards green chemistry has motivated the exploration of ecological methods for producing nicotinic acid, an essential nutrient and an antipelagic agent. By reviewing literature on the ecological production methods from commercially available raw materials, researchers aim to align the industrial production of nicotinic acid with green chemistry principles, reducing environmental impact while meeting the compound's demand in various sectors (Lisicki, Nowak, & Orlińska, 2022).
Coordination Polymers and Luminescence
A notable application of nicotinic acid derivatives is in the synthesis of coordination polymers, driven by trifunctional nicotinic acid building blocks. These compounds are synthesized via hydrothermal assembly, resulting in structures with distinct topologies and properties, such as luminescence and magnetism. This research not only expands the understanding of coordination chemistry but also opens up potential applications in materials science, highlighting the versatility of nicotinic acid derivatives (Gu et al., 2017).
Propriétés
IUPAC Name |
2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O5S/c18-17(19,20)27-10-5-3-9(4-6-10)22-13(23)8-12(15(22)24)28-14-11(16(25)26)2-1-7-21-14/h1-7,12H,8H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKUTSKWGUGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)






![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)
![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)



